Lamellarin D vs. Camptothecin: Reduced Cross-Resistance in Topoisomerase I-Mutated P388 Leukemia Cells
In the P388CPT5 murine leukemia cell line, which harbors a mutated topoisomerase I gene and is resistant to camptothecin, Lamellarin D exhibits a significantly reduced relative resistance index (RRI) compared to camptothecin [1]. This indicates that Lamellarin D retains greater cytotoxic activity in cells where camptothecin's efficacy is compromised due to target mutation.
| Evidence Dimension | Relative Resistance Index (RRI) in P388CPT5 cells |
|---|---|
| Target Compound Data | Lamellarin D: RRI = 21 |
| Comparator Or Baseline | Camptothecin: RRI = 103 |
| Quantified Difference | Lamellarin D's RRI is approximately 5-fold lower than camptothecin |
| Conditions | P388CPT5 murine leukemia cell line (mutated top1 gene, functional Pgp) compared to parental P388 cells |
Why This Matters
Researchers investigating topoisomerase I-targeted therapies for resistant cancer models should prioritize Lamellarin D over camptothecin due to its superior efficacy against mutated topoisomerase I variants.
- [1] Vanhuyse M, Kluza J, Tardy C, Otero G, Cuevas C, Bailly C, Lansiaux A. Lamellarin D: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux. Cancer Lett. 2005 Apr 28;221(2):165-75. doi: 10.1016/j.canlet.2004.09.022. PMID: 15808402. View Source
